5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol

Description

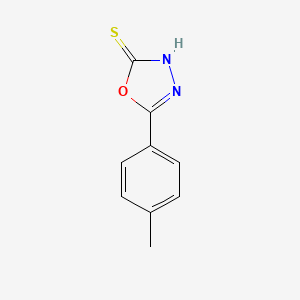

The chemical compound 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic molecule characterized by a five-membered 1,3,4-oxadiazole ring fused with a thiol group at the 2-position and a 4-methylphenyl substituent at the 5-position. Its molecular formula is C9H7N2OS, with a molecular weight of approximately 191.23 g/mol. Structurally, the compound exists in tautomeric equilibrium between the thiol form (with an exocyclic –SH group) and the thione form (with a C=S double bond within the ring), a common feature in 1,3,4-oxadiazole-2-thiol derivatives, influencing its chemical reactivity and binding properties. The 2D and 3D conformations reveal a planar heterocyclic core with the methylphenyl group providing hydrophobic character and potential sites for further functionalization.

1.2. Historical Context in Heterocyclic Chemistry

The 1,3,4-oxadiazole ring system has been a subject of interest since the mid-20th century due to its unique electronic and structural properties. The incorporation of a thiol group at the 2-position of the oxadiazole ring was recognized early on as a means to enhance the compound’s reactivity and biological potential. Historically, the synthesis of 1,3,4-oxadiazole-2-thiol derivatives has evolved through hydrazide cyclization reactions involving carbon disulfide, enabling the formation of the heterocyclic thiol ring. This class of compounds gained prominence in organic and medicinal chemistry for their versatile pharmacological activities and as intermediates in synthetic pathways. The 5-(4-Methylphenyl) substitution represents a specific modification that has been explored to modulate the physicochemical and biological properties of the oxadiazole scaffold.

1.3. Significance in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis due to its multifunctional donor sites—primarily the exocyclic sulfur atom and the ring nitrogen atoms—which allow for diverse chemical transformations. The thiol group facilitates nucleophilic substitution and coordination with metals, making the compound a key building block for synthesizing more complex heterocyclic derivatives, including S-substituted oxadiazoles and Schiff bases. Such transformations are often performed under mild conditions, sometimes employing one-pot reaction protocols that enhance synthetic efficiency and yield. The compound’s ability to tautomerize between thiol and thione forms further expands its reactivity profile, enabling applications in the synthesis of ligands, catalysts, and biologically active molecules.

1.4. Position within the Oxadiazole Scaffold Family

Within the oxadiazole family, the 1,3,4-oxadiazole-2-thiol derivatives occupy a distinct niche characterized by the presence of a sulfur atom at the 2-position, differentiating them from other oxadiazole isomers such as 1,2,4-oxadiazoles. This sulfur substitution imparts unique electronic properties and enhances the compound’s ability to act as a reducing agent and radical scavenger. The 5-(4-Methylphenyl) substituent further defines its chemical identity by introducing aromatic and electron-donating methyl groups that influence the molecule’s lipophilicity and binding interactions. Collectively, these features position this compound as a privileged scaffold in drug discovery and material science, with demonstrated utility in antioxidant activity, enzyme inhibition, and as a precursor for synthesizing diverse heterocyclic compounds.

Data Table: Key Chemical and Structural Properties

| Property | Description |

|---|---|

| Molecular Formula | C9H7N2OS |

| Molecular Weight | 191.23 g/mol |

| Core Structure | 1,3,4-Oxadiazole ring with thiol group |

| Substituent at 5-position | 4-Methylphenyl |

| Tautomeric Forms | Thiol (–SH) and Thione (C=S) |

| Functional Groups | Thiol, aromatic methylphenyl |

| Chemical Behavior | Nucleophilic sulfur donor, tautomerism |

| Synthetic Utility | Intermediate for S-substituted derivatives and Schiff bases |

Synthetic methods for 1,3,4-oxadiazole-2-thiol derivatives typically involve cyclization of hydrazides with carbon disulfide under basic conditions, yielding the thiol form with potential for further substitution at the sulfur atom.

The tautomeric equilibrium between thiol and thione forms has been confirmed by spectroscopic techniques and theoretical studies, impacting the compound’s reactivity and binding affinity in biological systems.

Derivatives of 1,3,4-oxadiazole-2-thiol, including those substituted with phenyl or methylphenyl groups, have demonstrated significant antioxidant activity by scavenging free radicals and interacting with oxidative stress-related enzymes, highlighting their pharmacological relevance.

The presence of the 4-methylphenyl group influences the compound’s lipophilicity and electronic distribution, which can modulate its interaction with target biomolecules and synthetic utility in forming more complex heterocyclic frameworks.

Propriétés

IUPAC Name |

5-(4-methylphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-2-4-7(5-3-6)8-10-11-9(13)12-8/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCICTPARDQGART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. These compounds are often evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice.

Mode of Action

A molecular simulation study was performed on a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.

Pharmacokinetics

Similar compounds like celecoxib, a diaryl-substituted pyrazole, have been studied extensively. Celecoxib is eliminated following biotransformation to carboxylic acid and glucuronide metabolites that are excreted in urine and faeces, with little drug (2%) being eliminated unchanged in the urine.

Activité Biologique

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of MPOT, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

- Chemical Formula : C₉H₈N₂OS

- Molecular Weight : 192.24 g/mol

- CAS Number : 31130-15-1

The structure of MPOT features a thiol group attached to a 1,3,4-oxadiazole ring, which is crucial for its biological activities.

Antimicrobial Activity

Research indicates that MPOT exhibits significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, MPOT showed enhanced antibacterial and antifungal activities compared to other derivatives lacking the thiol group.

Table 1: Antimicrobial Activity of MPOT and Related Compounds

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | High | Moderate |

| Thiazolyl oxadiazole derivatives | Moderate | Low |

The presence of the thiol group in MPOT is believed to contribute to its effectiveness against a range of microbial strains .

Anticancer Activity

MPOT has been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through multiple mechanisms.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have shown that MPOT exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to significantly inhibit cell proliferation with IC50 values comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity of MPOT Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction via p53 activation |

| HeLa | 20.00 | Inhibition of tubulin polymerization |

| A549 | 18.50 | Disruption of mitochondrial function |

Flow cytometry analysis revealed that treatment with MPOT led to an increase in annexin V-positive apoptotic cells, indicating its potential as an anticancer agent .

The biological activity of MPOT can be attributed to several mechanisms:

- Apoptosis Induction : MPOT activates apoptotic pathways in cancer cells by upregulating pro-apoptotic factors like p53.

- Tubulin Polymerization Inhibition : Similar to other anticancer agents, MPOT disrupts microtubule dynamics, leading to cell cycle arrest.

- Antioxidant Properties : The thiol group may confer antioxidant activity, protecting normal cells while targeting cancerous cells.

Applications De Recherche Scientifique

Pharmaceutical Development

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting bacterial and fungal infections. Research indicates that compounds with the oxadiazole moiety exhibit potent antimicrobial activities. For example, studies have shown that derivatives of oxadiazole can inhibit tubulin polymerization, which is essential for cancer cell division and growth . The compound's ability to interact with biological targets makes it a valuable candidate for developing new therapeutic agents.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Various bacterial strains | |

| This compound | Antifungal | Fungal pathogens |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying metal ions. Its reactivity allows for enhanced accuracy in environmental and industrial testing methods. The compound can form stable complexes with various metal ions, facilitating their detection in complex matrices .

Material Science

The incorporation of this compound into polymer formulations significantly improves their thermal stability and mechanical properties. This enhancement is crucial for developing durable materials used in various applications, including coatings and composites. The compound's unique structure contributes to the overall performance of the materials .

Agricultural Chemistry

In agricultural chemistry, this compound shows potential as an eco-friendly pesticide or fungicide. Its application can provide effective crop protection while minimizing harmful environmental impacts. The research highlights its efficacy against certain pests and diseases affecting crops, making it a promising candidate for sustainable agricultural practices .

Research in Organic Electronics

The properties of this compound are being explored in the field of organic electronics. It is investigated for its role in organic semiconductors, contributing to advancements in flexible electronics and energy-efficient devices. The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Comparaison Avec Des Composés Similaires

Antimicrobial Activity

- MPOT Derivatives: S-alkylation of MPOT with electrophiles (e.g., phenacyl bromides) enhances antibacterial activity. For example, 5-[(4-chlorophenoxy)methyl] derivatives showed superior activity against Salmonella typhi and Staphylococcus aureus .

- Trifluoromethyl Analogs : 5-(4-Trifluoromethylphenyl) derivatives exhibited potent antimicrobial activity but higher cytotoxicity, suggesting a trade-off between efficacy and safety .

Enzyme Inhibition

- MPOT vs. APOT: In corrosion inhibition studies, MPOT and 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) both inhibited mild steel corrosion in HCl. MPOT’s methyl group provided slightly better adsorption on metal surfaces than APOT’s amino group, achieving ~85% efficiency at 10⁻³ M .

Antioxidant and Antitubercular Activity

- Naphthyl Derivatives: 5-Naphthyl-substituted analogs demonstrated notable antioxidant activity, suggesting that extended aromatic systems enhance radical scavenging .

- Piperidine-Oxadiazole Hybrids : Derivatives with piperidine nuclei showed moderate antibacterial activity, though less potent than MPOT’s S-alkylated analogs .

Corrosion Inhibition

MPOT outperforms APOT in acidic environments due to its hydrophobic methyl group, which forms a more stable protective layer on steel surfaces .

Pharmacological Potential

- Antimicrobial : MPOT’s derivatives are less cytotoxic than trifluoromethyl or halogenated analogs, making them safer for drug development .

Q & A

Q. What are the standard synthetic routes for 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, and how is its purity validated?

The synthesis typically involves cyclization of hydrazide precursors with carbon disulfide under basic conditions. For example, derivatives of 1,3,4-oxadiazole-2-thiols are synthesized via cyclization of 2-(4-methylpiperazin-1-yl)acetohydrazide with CS₂ in alkaline media . Characterization employs:

Q. What structural insights can be derived from crystallographic studies of this compound?

Single-crystal X-ray diffraction (e.g., Acta Crystallographica data ) reveals:

- Planarity : The oxadiazole ring and 4-methylphenyl group adopt near-coplanar conformations (dihedral angles <1°).

- Hydrogen bonding : N–H⋯N interactions form 3D networks, critical for packing stability.

- Bond lengths : C–S (1.68 Å) and C–N (1.30 Å) align with typical oxadiazole-thiol derivatives.

Q. What are the primary biological activities reported for this compound?

Oxadiazole-thiol derivatives exhibit:

- Antimicrobial activity : Inhibition of bacterial/fungal enzymes (e.g., Rho kinase) via thiol-mediated redox modulation .

- Anticancer potential : Apoptosis induction in cancer cell lines through ROS generation .

- Enzyme inhibition : IC₅₀ values <10 μM against acetylcholinesterase and urease in biochemical assays .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antimicrobial potency by increasing electrophilicity of the oxadiazole ring .

- Methoxy groups (-OCH₃) improve solubility but reduce membrane permeability, altering bioavailability .

- Comparative data : 5-(4-Methylphenyl) derivatives show 2–3× higher activity than nitro-substituted analogs in cytotoxicity assays .

Q. How can reaction conditions be optimized to improve synthetic yields?

Q. What contradictions exist in reported biological data, and how can they be resolved?

- Variability in IC₅₀ values : Discrepancies in enzyme inhibition studies (e.g., 5–50 μM for Rho kinase ) arise from assay conditions (pH, cofactors). Standardized protocols (e.g., fixed ATP concentrations) are recommended.

- Cytotoxicity vs. selectivity : Some studies report high general cytotoxicity , while others note cancer cell specificity . Structural modifications (e.g., piperazine Mannich bases ) can enhance selectivity.

Methodological Considerations

Q. How should researchers handle discrepancies in spectral data during characterization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.